An In-Depth Technical Guide to the Chemical Properties of 3-(1-Methylpiperidin-4-yl)propan-1-ol
An In-Depth Technical Guide to the Chemical Properties of 3-(1-Methylpiperidin-4-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of 3-(1-Methylpiperidin-4-yl)propan-1-ol, a key heterocyclic building block with significant applications in medicinal chemistry. As a pivotal intermediate in the synthesis of various pharmaceutical agents, a thorough understanding of its characteristics is essential for researchers and drug development professionals. This document delves into its structure, physicochemical parameters, synthesis, reactivity, and analytical characterization, offering a holistic view for its effective utilization in research and development.
Introduction and Molecular Structure
3-(1-Methylpiperidin-4-yl)propan-1-ol is a saturated heterocyclic compound featuring a piperidine ring N-substituted with a methyl group and a 3-hydroxypropyl chain at the 4-position. Its unique structural architecture, combining a basic tertiary amine with a primary alcohol, imparts it with versatile chemical reactivity and makes it a valuable synthon in the construction of more complex molecules.
Molecular Formula: C₉H₁₉NO[1][2]
Molecular Weight: 157.25 g/mol [1][2]
CAS Number: 7037-30-1[2]
The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom and the hydroxyl oxygen) influences its physical properties and interaction with biological targets. The lipophilicity and basicity of the N-methylpiperidine moiety play a crucial role in the pharmacokinetic profiles of drug candidates derived from this scaffold.
Caption: 2D Structure of 3-(1-Methylpiperidin-4-yl)propan-1-ol
Physicochemical Properties
The physicochemical properties of 3-(1-Methylpiperidin-4-yl)propan-1-ol are critical for its handling, reaction optimization, and for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉NO | PubChem[1], ChemicalBook[2] |
| Molecular Weight | 157.25 g/mol | PubChem[1], ChemicalBook[2] |
| Boiling Point | 114-116 °C (at 4 Torr) | ChemicalBook[2] |
| Density (Predicted) | 0.929 ± 0.06 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | 15.16 ± 0.10 | ChemicalBook[2] |
| XlogP (Predicted) | 1.0 | PubChem[1] |
| CAS Number | 7037-30-1 | ChemicalBook[2] |
The predicted pKa suggests that the tertiary amine is basic, which is a key feature influencing its solubility in aqueous acidic solutions and its potential to interact with acidic residues in biological macromolecules. The predicted XlogP value indicates a moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Synthesis and Reactivity
Synthetic Approaches
3-(1-Methylpiperidin-4-yl)propan-1-ol is a crucial intermediate in the synthesis of the anti-migraine drug Naratriptan.[3] Synthetic strategies often involve the elaboration of a piperidine or pyridine precursor. A common conceptual pathway involves the reductive amination of 4-pyridinepropanol, followed by N-methylation.
Conceptual Synthetic Workflow:
Caption: Conceptual synthesis of 3-(1-Methylpiperidin-4-yl)propan-1-ol.
Detailed Protocol: Reductive Amination of 3-(Piperidin-4-yl)propan-1-ol
This protocol describes the N-methylation of 3-(piperidin-4-yl)propan-1-ol using the Eschweiler-Clarke reaction, a well-established method for the methylation of primary and secondary amines.
Materials:
-
3-(Piperidin-4-yl)propan-1-ol
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88%)
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add 3-(piperidin-4-yl)propan-1-ol (1 equivalent).
-
Add an excess of aqueous formaldehyde (2.5 equivalents) and formic acid (2.5 equivalents).
-
Attach a reflux condenser and heat the mixture at reflux for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, carefully make the reaction mixture basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 3-(1-Methylpiperidin-4-yl)propan-1-ol.
Chemical Reactivity
The reactivity of 3-(1-Methylpiperidin-4-yl)propan-1-ol is dictated by its two primary functional groups:
-
Primary Alcohol: The hydroxyl group can undergo typical alcohol reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to a leaving group (e.g., tosylate or halide) for subsequent nucleophilic substitution.
-
Tertiary Amine: The N-methylpiperidine moiety is basic and can be protonated to form a quaternary ammonium salt. The nitrogen lone pair can also act as a nucleophile.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 3-(1-Methylpiperidin-4-yl)propan-1-ol.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum would be expected to show a singlet for the N-methyl group, multiplets for the piperidine ring protons, and multiplets for the propyl chain protons, including a triplet for the methylene group adjacent to the hydroxyl group.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule. The carbon attached to the hydroxyl group would appear in the range of 60-70 ppm, while the N-methyl carbon would be around 46 ppm.
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IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, C-H stretching vibrations around 2800-3000 cm⁻¹, and a C-O stretching band around 1050 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 157. The fragmentation pattern would likely involve the loss of water (M-18) and fragmentation of the piperidine ring and propyl chain. The predicted m/z for the protonated molecule [M+H]⁺ is 158.15395.[4]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To confirm the molecular weight and obtain the fragmentation pattern of 3-(1-Methylpiperidin-4-yl)propan-1-ol.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).
-
Capillary column suitable for amine analysis (e.g., a DB-5ms or equivalent).
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane).
-
Inject an appropriate volume of the solution into the GC.
-
The GC oven temperature program should be optimized to ensure good separation, for example, starting at 100 °C and ramping to 250 °C.
-
The mass spectrometer should be set to scan a mass range of m/z 40-300.
-
Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to the analyte.
Caption: A simplified workflow for GC-MS analysis.
Applications in Drug Discovery and Development
The primary and most well-documented application of 3-(1-Methylpiperidin-4-yl)propan-1-ol is as a key building block in the synthesis of Naratriptan .[3] Naratriptan is a selective serotonin (5-HT₁) receptor agonist used for the acute treatment of migraine.[3] The 1-methylpiperidin-4-yl moiety is a common structural motif in centrally active pharmaceuticals, as it can influence solubility, basicity, and interaction with biological targets.
The structural features of this compound make it an attractive scaffold for the development of other potential therapeutic agents targeting the central nervous system. The ability to modify both the alcohol and the piperidine ring allows for the generation of diverse chemical libraries for screening against various biological targets.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Inhalation: Avoid inhaling vapors or dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
It is imperative to consult the specific SDS provided by the supplier before handling this chemical.
Conclusion
3-(1-Methylpiperidin-4-yl)propan-1-ol is a valuable and versatile building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Naratriptan. Its distinct chemical properties, stemming from the presence of a primary alcohol and a tertiary amine within a piperidine scaffold, provide a wide range of opportunities for chemical modification and the development of novel therapeutic agents. A thorough understanding of its physicochemical properties, synthesis, and reactivity is paramount for its effective and safe use in a research and drug development setting.
References
- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (n.d.).
-
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved January 2, 2026, from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved January 2, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 2, 2026, from [Link]
-
PubChem. (n.d.). 3-(1-methylpiperidin-4-yl)propan-1-ol. Retrieved January 2, 2026, from [Link]
-
Carl ROTH GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved January 2, 2026, from [Link]
-
Pentachemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved January 2, 2026, from [Link]
-
PubChemLite. (n.d.). 3-(1-methylpiperidin-4-yl)propan-1-ol. Retrieved January 2, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved January 2, 2026, from [Link]
-
PubChem. (n.d.). Naratriptan. Retrieved January 2, 2026, from [Link]
-
PubChem. (n.d.). SID 46530540. Retrieved January 2, 2026, from [Link]
-
Nagel, A. A., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(7), 1084-9. [Link]
- Google Patents. (n.d.). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
- Google Patents. (n.d.). WO2009016466A2 - A process for the preparation of naratriptan hydrochloride.
-
ResearchGate. (2025, August 5). New Synthesis of Naratriptan. Retrieved January 2, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol. Retrieved January 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved January 2, 2026, from [Link]
-
Wu, J., et al. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved January 2, 2026, from [Link]
- Google Patents. (n.d.). US20120220778A1 - Process for the synthesis of naratriptan.
-
PubMed. (n.d.). Recent advances in the biology and medicinal chemistry of TRPA1. Retrieved January 2, 2026, from [Link]
- Google Patents. (n.d.). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol. Retrieved January 2, 2026, from [Link]
-
GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved January 2, 2026, from [Link]
-
Pharmaffiliates. (n.d.). naratriptan hydrochloride and its Impurities. Retrieved January 2, 2026, from [Link]
-
Journal of New Developments in Chemistry. (n.d.). Propanol. Retrieved January 2, 2026, from [Link]
Sources
- 1. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 7037-30-1 CAS MSDS (3-(1-METHYL-PIPERIDIN-4-YL)-PROPAN-1-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-(1-methylpiperidin-4-yl)propan-1-ol (C9H19NO) [pubchemlite.lcsb.uni.lu]
- 5. jubilantingrevia.com [jubilantingrevia.com]

